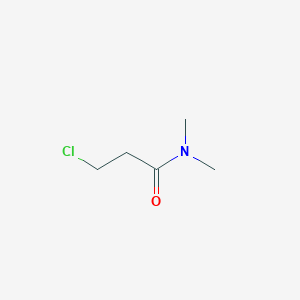

3-chloro-N,N-dimethylpropanamide

描述

Overview of Amide and Halogenated Organic Compounds in Synthetic Chemistry

Amides are a fundamental class of organic compounds characterized by a carbonyl group bonded to a nitrogen atom. solubilityofthings.com Their unique structure, which includes a planar amide bond due to resonance, imparts significant stability. numberanalytics.com This stability, combined with the ability to participate in hydrogen bonding as both donors and acceptors, makes amides crucial building blocks in a vast array of chemical syntheses. solubilityofthings.comnumberanalytics.com In synthetic chemistry, amides are prized for their versatility. They serve as key intermediates in the creation of complex molecules, including natural products and pharmaceuticals. numberanalytics.com Their utility extends to directing stereochemistry in asymmetric synthesis, where they can function as chiral auxiliaries to produce enantiomerically pure compounds. numberanalytics.com The amide functional group can undergo various transformations, such as hydrolysis, reduction to amines, and dehydration to nitriles, further expanding their synthetic potential. solubilityofthings.com

Halogenated organic compounds, or organohalogens, are molecules containing at least one carbon-halogen bond. anylearn.ai The introduction of a halogen atom (fluorine, chlorine, bromine, or iodine) into an organic molecule significantly alters its physical and chemical properties. sydney.edu.au This modification is a powerful tool in synthetic chemistry, as the carbon-halogen bond can serve as a reactive site for a multitude of transformations. thieme-connect.com For instance, organohalides are common precursors in cross-coupling reactions, such as Suzuki and Heck couplings, which are pivotal for forming new carbon-carbon and carbon-heteroatom bonds. thieme-connect.com The presence of a halogen can also influence the electronic environment of a molecule, affecting its reactivity and biological activity. rsc.org Consequently, halogenated compounds are integral to the synthesis of pharmaceuticals, agrochemicals, and materials. thieme-connect.comrsc.org

Significance of 3-Chloro-N,N-dimethylpropanamide as a Chemical Entity

This compound, with the chemical formula C₅H₁₀ClNO, is a halogenated amide that has garnered attention as a versatile intermediate in organic synthesis. nih.govachemblock.com Its structure combines the stability and reactivity characteristics of both the amide and the alkyl chloride functional groups. This bifunctionality allows for a range of chemical modifications, making it a valuable building block for the synthesis of more complex molecules.

The presence of the chlorine atom provides a reactive handle for nucleophilic substitution reactions, enabling the introduction of various functional groups. sydney.edu.au Simultaneously, the N,N-dimethylamide group can influence the molecule's solubility and reactivity, and can itself be a site for chemical transformations. solubilityofthings.com The interplay between these two functional groups makes this compound a useful starting material in the preparation of a variety of organic compounds. Its utility is demonstrated in its application as an intermediate in the synthesis of various chemical structures.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 17268-49-4 |

| Molecular Formula | C₅H₁₀ClNO |

| Molecular Weight | 135.59 g/mol |

| SMILES | CN(C)C(=O)CCCl |

Research Trajectories and Future Outlook for Halogenated Amides

The field of halogenated amides is an active area of research, with ongoing efforts to develop new synthetic methodologies and explore novel applications. nih.gov A significant trend is the development of more efficient and selective halogenation techniques. chemrxiv.org This includes the use of novel reagents and catalytic systems to introduce halogen atoms into amide-containing molecules with high precision, including regioselective and stereoselective methods. chemrxiv.orgchalmers.se The development of greener and more sustainable synthetic routes to halogenated amides is also a key focus, with electrosynthesis emerging as a promising approach. rsc.org

Future research is expected to further exploit the unique reactivity of halogenated amides in the construction of complex molecular architectures. nih.gov Their role as precursors to biologically active compounds and functional materials is likely to expand. thieme-connect.comrsc.org For example, α-haloamides are recognized as versatile synthons for producing α-amino amides, which are important in drug discovery. nih.gov As our understanding of the chemical properties of these compounds deepens, we can anticipate the discovery of new transformations and applications, solidifying the importance of halogenated amides in the landscape of modern synthetic chemistry. The continued exploration of their synthesis and reactivity will undoubtedly lead to innovative solutions in medicinal chemistry and materials science. thieme-connect.comnih.gov

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-chloro-N,N-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClNO/c1-7(2)5(8)3-4-6/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZJYYPUOUHCAGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70390864 | |

| Record name | 3-chloro-N,N-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17268-49-4 | |

| Record name | 3-chloro-N,N-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-N,N-dimethylpropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Chloro N,n Dimethylpropanamide

Established Reaction Pathways for 3-Chloro-N,N-dimethylpropanamide Synthesis

Traditional methods for synthesizing this compound rely on well-documented reaction pathways, including the amination of acyl chlorides and the chlorination of alcohol precursors.

Amination of Halogenated Precursors with Dimethylamine (B145610)

A primary and direct route to this compound involves the reaction of a halogenated precursor, most commonly 3-chloropropionyl chloride, with dimethylamine. This nucleophilic acyl substitution reaction is a fundamental method for forming amide bonds. The reaction typically proceeds by adding the acyl chloride to a solution of dimethylamine, often in an organic solvent, to yield the desired amide and dimethylamine hydrochloride as a byproduct. google.com

A study focused on producing 3-chloropropionyl chloride highlights its subsequent amidation as a key application. nih.gov While the study's primary example is the synthesis of beclamide, the methodology is directly applicable. A continuous flow process for the amidation step can achieve high conversion rates in very short residence times, demonstrating a move towards more efficient and safer production methods. nih.gov For analogous reactions, such as the synthesis of N,N-dimethylpropionamide from propionyl chloride and dimethylamine, the process involves dissolving dimethylamine in a solvent like xylene, followed by the addition of the acyl chloride and heating to drive the reaction to completion. google.com

| Precursor | Reagent | Reaction Type | Key Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 3-Chloropropionyl chloride | Amine | Continuous Flow Amidation | 1 minute residence time | >80% conversion | nih.gov |

| Propionyl chloride | Dimethylamine | Batch Amidation | Xylene solvent, 40-80°C, 2-8h | 84.1% | google.com |

Chlorination of Substituted Propanols

An alternative synthetic route involves the chlorination of a substituted propanol, specifically 3-hydroxy-N,N-dimethylpropanamide. This precursor contains the required carbon skeleton and amide functionality. The hydroxyl group can be converted to a chloro group using various chlorinating agents. Thionyl chloride (SOCl₂) is a common reagent for this type of transformation, effectively converting primary alcohols to alkyl chlorides. nih.gov The reaction of an alcohol with thionyl chloride is generally rapid and results in high yields. nih.gov Another effective reagent for chlorinating hydroxy-functionalized molecules is sulfuryl chloride (SO₂Cl₂), which can be used in a suitable reaction medium like liquid sulfur dioxide at temperatures ranging from 0–50°C to achieve clean chlorination. google.com

| Precursor Type | Chlorinating Agent | Key Conditions | Product Type | Reference |

|---|---|---|---|---|

| Alcohol | Thionyl chloride | Reflux, 5 hours | Alkyl chloride | nih.gov |

| N-acetyl-para-aminophenol | Sulfuryl chloride | Liquid SO₂ solvent, 0-50°C | Chloro-hydroxyacetanilide | google.com |

Amidation Reactions Involving 3-Chloro-2,2-dimethylpropionyl Chloride

The reaction of 3-chloro-2,2-dimethylpropionyl chloride, a structural isomer of 3-chloropropionyl chloride, represents another pathway in amidation chemistry. nih.govsigmaaldrich.com Due to the presence of the two methyl groups at the C-2 position, amidation of this precursor with dimethylamine would yield 3-chloro-N,N,2,2-tetramethylpropanamide, a different compound from the primary subject of this article.

However, its reactivity in forming amide-type bonds is well-documented. For instance, 3-chloro-2,2-dimethylpropionyl chloride reacts with N-(2-chlorophenylmethyl)hydroxylamine in the presence of pyridine (B92270) as a base. prepchem.com The reaction is typically performed at low temperatures (-10°C) in a solvent like methylene (B1212753) chloride, followed by stirring at ambient temperature for several hours to ensure completion. prepchem.com This specific reaction results in the formation of a substituted N-hydroxypropanamide, demonstrating the utility of this acyl chloride in synthesizing complex amides. prepchem.comprepchem.com

Novel and Green Chemistry Approaches in this compound Synthesis

In response to the growing need for environmentally benign chemical processes, novel synthetic methods focusing on green chemistry principles have been developed. These include solvent-free techniques and energy-efficient methods like microwave-assisted synthesis.

Solvent-Free Synthesis Techniques

Solvent-free synthesis represents a significant advancement in green chemistry by reducing hazardous waste and simplifying purification processes. Several methods for solvent-free amidation have been reported. One approach involves the direct reaction of a carboxylic acid and an amine using a coupling agent like tetramethoxysilane (B109134) under solventless conditions, which proceeds efficiently without the need for an inert atmosphere. nih.gov Another method utilizes iron(III) chloride as a catalyst for the direct amidation of esters with amines at elevated temperatures (80°C), proving effective for a range of substrates. mdpi.com

Mechanochemistry, which uses mechanical force to induce chemical reactions, also offers a solvent-free pathway. Continuous flow synthesis of amides has been achieved by reacting substrates in a jacketed screw reactor at room temperature, yielding the final product in minutes with high conversion rates. digitellinc.com Furthermore, simple and readily available catalysts like boric acid can facilitate the reaction between a carboxylic acid and urea (B33335) under direct heating, avoiding the use of any solvent. semanticscholar.org

Microwave-Assisted Synthesis

Microwave-assisted synthesis is a powerful tool in modern organic chemistry that often leads to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating. researchgate.net This technique has been successfully applied to amide synthesis.

An efficient and environmentally friendly method involves the direct reaction of a primary amine with a carboxylic acid under microwave irradiation without any catalyst. tandfonline.com Reactions can be completed in as little as 8-12 minutes with nearly quantitative yields. tandfonline.com Another green protocol uses catalytic amounts of ceric ammonium (B1175870) nitrate (B79036) (CAN) for the direct synthesis of amides from carboxylic acids and amines under solvent-free microwave conditions. nih.gov This method is rapid, robust, and minimizes waste, as the catalyst can be easily separated. nih.gov Phenylboronic acid in combination with a Lewis base has also been used as a co-catalytic system for microwave-assisted amidation under solvent-free conditions, proving effective even for less reactive amines. thieme-connect.com

| Method | Catalyst/Reagent | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Conventional Heating | None | Reflux | Several hours | Variable | tandfonline.com |

| Microwave-Assisted | None (acid as solvent) | 200W, 150°C | 6-12 min | >90% | tandfonline.com |

| Microwave-Assisted | Ceric Ammonium Nitrate (CAN) | Solvent-free | Fast | High | nih.gov |

| Microwave-Assisted | Phenylboronic Acid / DMAPO | Solvent-free | - | Good | thieme-connect.com |

Catalytic Methods for Amide Formation (e.g., Thio-Michael Addition)

While the direct catalytic synthesis of this compound is not extensively detailed in publicly available research, an exploration of general catalytic methods for amide formation and modification provides a foundational understanding of potential synthetic routes. One such catalytic reaction is the Thio-Michael addition.

The Thio-Michael addition is a conjugate addition reaction where a thiol is added to an α,β-unsaturated carbonyl compound. This reaction is a powerful tool for the formation of carbon-sulfur bonds. In the context of amides, this reaction is typically applied to α,β-unsaturated amides to introduce a thioether moiety at the β-position. rsc.orgresearchgate.net The reaction is often catalyzed by bases or nucleophiles, which deprotonate the thiol to form a more nucleophilic thiolate anion. nih.gov A notable advantage of the Thio-Michael addition is its high efficiency and selectivity under mild reaction conditions. nih.gov For instance, N-methyl-4-methylmorpholinium (Nmm)-based ionic liquids have been shown to catalyze the Thio-Michael addition to α,β-unsaturated amides effectively. rsc.org

However, the Thio-Michael addition is not a direct method for the synthesis of this compound. The target molecule contains a chloro group at the 3-position, not a thioether group. A more conceptually related Michael-type reaction for its synthesis would involve the addition of hydrogen chloride (HCl) to N,N-dimethylacrylamide.

More broadly, catalytic methods for the formation of the amide bond itself are of great importance in chemical synthesis. mdpi.com Traditional methods often require stoichiometric amounts of coupling reagents, leading to significant waste. Catalytic alternatives aim to improve the atom economy and sustainability of amide synthesis. mdpi.comresearchgate.net One approach involves the use of dehydro-condensation agents, such as those based on triazine, which can facilitate the reaction between a carboxylic acid and an amine under mild conditions. mdpi.com For example, the combination of 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) and a tertiary amine has been shown to be an effective system for the synthesis of amides. mdpi.com

Sustainable Synthetic Strategies for Chlorinated Amides

The development of sustainable synthetic methods is a key focus in modern chemistry, driven by the need to reduce environmental impact and improve resource efficiency. dst.gov.in This is particularly relevant for the synthesis of amides, which are widely produced and often rely on methods that generate substantial waste. mdpi.comresearchgate.net While specific sustainable strategies for the synthesis of this compound are not well-documented, general principles of green chemistry in amide synthesis can be considered for their potential application.

Key areas of innovation in sustainable amide synthesis include the use of greener solvents, catalytic processes, and alternative energy sources. Water has been explored as a benign solvent for amide bond formation, offering an environmentally friendly alternative to volatile organic solvents. rsc.org Solvent-free reaction conditions, where the reactants themselves act as the reaction medium, represent another important green chemistry approach that can simplify workup procedures and minimize waste. researchgate.net

The table below summarizes some general sustainable approaches to amide synthesis that could potentially be adapted for the production of chlorinated amides like this compound.

| Strategy | Description | Key Advantages | Reference |

| Solvent-Free Synthesis | Reactions are carried out without a solvent, often by heating a mixture of the reactants. | Reduced solvent waste, simplified purification. | researchgate.net |

| Photocatalysis with COFs | Use of a Covalent Organic Framework (COF) as a photocatalyst for amide synthesis from alcohols. | Mild conditions, high efficiency, recyclable catalyst. | dst.gov.in |

| Reactive Deep Eutectic Solvents (RDESs) | The solvent is a mixture of a hydrogen-bond acceptor and a carboxylic acid that also acts as a reactant. | High purity and yield, versatile, scalable. | rsc.org |

| Triazine-based Catalysis | Use of catalytic amounts of triazine derivatives to promote amide bond formation. | High yields in short reaction times, more economical than some other methods. | mdpi.com |

While these methods have been demonstrated for a range of amides, their specific application to the synthesis of chlorinated amides would require further research and optimization.

Stereoselective Synthesis and Enantiomeric Control in this compound Derivatives

The molecule this compound itself is achiral and therefore does not have enantiomers. However, derivatives of this compound, for instance, with additional substituents along the carbon backbone, could be chiral. The principles of stereoselective synthesis are crucial for the preparation of single enantiomers of such chiral derivatives, which is often a requirement for pharmaceutical applications.

The development of methods for the enantioselective introduction of a chlorine atom, particularly at a tertiary carbon center, has been a significant challenge in organic synthesis. nih.gov One successful approach involves the use of organocatalysis. For example, a chiral squaramide catalyst has been shown to promote the enantioselective α-chlorination of tertiary silyl (B83357) ketene (B1206846) acetals with N-chlorosuccinimide (NCS), yielding tertiary α-chloro esters with high enantiomeric excess. nih.gov This reaction proceeds through non-covalent interactions between the catalyst and the reactants, highlighting the power of hydrogen bonding in controlling stereoselectivity. nih.gov

Another relevant example is the synthesis of optically active N-substituted-(S)-2-chloropropanamides. researchgate.net In this case, the chirality is introduced starting from optically active (S)-2-chloropropionic acid, which is then coupled with various amines using a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC). researchgate.net This approach relies on the use of a chiral starting material to control the stereochemistry of the final product.

The table below presents data on the enantioselective synthesis of a related α-chloro ester, demonstrating the effectiveness of organocatalysis in achieving high enantiomeric excess.

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Squaramide 5a | MTBE | -30 | 95 | 93 | nih.gov |

| Urea 4 | MTBE | -30 | 95 | 83 | nih.gov |

| Thiourea 3 | MTBE | -30 | 58 | 50 | nih.gov |

| Squaramide 5a | Dichloromethane | -30 | - | 0 | nih.gov |

Data for the catalytic chlorination of a cyclic silyl ketene acetal (B89532) with NCS. nih.gov

Chemical Reactivity and Mechanistic Studies of 3 Chloro N,n Dimethylpropanamide

Nucleophilic Substitution Reactions at the Chlorinated Carbon

The chlorine atom on the terminal carbon of the propyl chain in 3-chloro-N,N-dimethylpropanamide serves as a leaving group in nucleophilic substitution reactions. The carbon-chlorine bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles.

Intramolecular Cyclization Pathways

In the presence of a strong base, this compound has the potential to undergo intramolecular cyclization to form a four-membered ring structure known as a β-lactam. This reaction proceeds through the deprotonation of the amide nitrogen, if it were a secondary amide, to form an amidate anion which would then act as an internal nucleophile. However, as a tertiary amide, this specific pathway is not possible.

An alternative pathway for intramolecular reaction could involve the enolate of the amide, though this is less common for cyclization to a four-membered ring. The more plausible cyclization for a related primary or secondary 3-halopropanamide would involve the amide nitrogen attacking the electrophilic carbon bearing the halogen. The synthesis of β-lactams from 3-halopropanamides is a known transformation, typically requiring a strong, non-nucleophilic base to facilitate the intramolecular cyclization.

| Reactant | Reagent | Product | Reaction Type |

| 3-Halo-N-arylpropanamide | Strong Base (e.g., NaH, t-BuOK) | N-Aryl-β-lactam | Intramolecular Nucleophilic Substitution |

Intermolecular Coupling Reactions with Various Nucleophiles

The electrophilic carbon atom bonded to the chlorine is susceptible to attack by a variety of external nucleophiles, leading to the displacement of the chloride ion. These reactions are typically bimolecular nucleophilic substitutions (SN2). A range of nucleophiles can be employed, leading to a diverse array of substituted products.

Common nucleophiles for such reactions include amines, azide (B81097) ions, and thiolates. For instance, reaction with an amine would yield a quaternary ammonium (B1175870) salt or a tertiary amine, depending on the nature of the amine and the reaction conditions. The use of sodium azide is a common method to introduce an azido (B1232118) group, which can subsequently be reduced to a primary amine.

| Nucleophile | Product |

| Ammonia (NH₃) | 3-Amino-N,N-dimethylpropanamide |

| Sodium Azide (NaN₃) | 3-Azido-N,N-dimethylpropanamide |

| Sodium Thiolate (RSNa) | 3-(Alkylthio)-N,N-dimethylpropanamide |

Reactions of the Amide Functionality

The tertiary amide group in this compound is relatively stable but can undergo several important transformations under specific conditions.

Hydrolysis Mechanisms and Stability Profiles

Amides can be hydrolyzed to their corresponding carboxylic acids and amines under either acidic or basic conditions, typically requiring heat. ucalgary.camasterorganicchemistry.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which enhances the electrophilicity of the carbonyl carbon. youtube.comlibretexts.org A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers follows, leading to the formation of a tetrahedral intermediate. Subsequent elimination of dimethylamine (B145610) as a good leaving group (in its protonated form, dimethylammonium ion) and deprotonation of the carbonyl oxygen yields 3-chloropropanoic acid. youtube.com Due to the protonation of the resulting amine, this reaction is generally considered irreversible. youtube.com

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution. This forms a tetrahedral intermediate which then collapses, expelling the dimethylamide anion. The dimethylamide anion is a strong base and will deprotonate the newly formed carboxylic acid, driving the reaction to completion. An acidic workup is then required to protonate the carboxylate and the dimethylamide to yield the final carboxylic acid and dimethylamine.

| Conditions | Products |

| Aqueous Acid (e.g., H₂SO₄), Heat | 3-Chloropropanoic acid and Dimethylammonium salt |

| Aqueous Base (e.g., NaOH), Heat, then Acid Workup | 3-Chloropropanoic acid and Dimethylamine |

Reduction to Amines

Tertiary amides can be reduced to the corresponding tertiary amines using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation. chemistrysteps.com The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, forming a tetrahedral intermediate. The oxygen is then coordinated to the aluminum species, making it a good leaving group. A second hydride transfer results in the formation of the tertiary amine, 3-chloro-N,N-dimethylpropan-1-amine.

More selective reducing agents, such as certain borane (B79455) complexes, can also be employed. For instance, the use of 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane (B86530) (Sia₂BH) can offer alternative pathways for the reduction of tertiary amides, sometimes allowing for the isolation of aldehydes under specific conditions. chemistrysteps.comchemistrysteps.com

| Reagent | Product |

| Lithium Aluminum Hydride (LiAlH₄) | 3-Chloro-N,N-dimethylpropan-1-amine |

| Diborane (B₂H₆) | 3-Chloro-N,N-dimethylpropan-1-amine |

| Disiamylborane (Sia₂BH) | 3-Chloropropanal (potentially) |

N-Alkylation and N-Acylation Reactions

As a tertiary amide, this compound lacks a proton on the nitrogen atom, and therefore cannot undergo traditional N-alkylation or N-acylation reactions that require the deprotonation of an N-H bond. These reactions are characteristic of primary and secondary amides.

Radical Reactions and Related Mechanisms (e.g., C(sp³)–H Amidation)

While specific studies on radical C(sp³)–H amidation directly involving this compound are not extensively documented in publicly available literature, the general principles of such reactions provide a framework for understanding its potential reactivity. The N,N-dimethylamide moiety is a known participant in radical C-H functionalization reactions.

In these reactions, a radical initiator can abstract a hydrogen atom from one of the N-methyl groups, generating a carbon-centered radical. This highly reactive intermediate can then engage in various coupling reactions. For instance, in the presence of a suitable amidating agent, this radical could undergo a C-N bond-forming reaction, leading to the formation of a diamide (B1670390) structure. The mechanism would likely proceed through a radical-radical coupling or a polar crossover mechanism, depending on the specific reagents and conditions employed.

It is important to note that the presence of the chlorine atom at the 3-position could influence the regioselectivity of hydrogen atom abstraction, although abstraction from the N-methyl groups is generally favored in N,N-dialkylamides due to the stabilizing effect of the adjacent nitrogen atom.

Oxidation Reactions of this compound and its Derivatives

The oxidation of this compound can be expected to target either the amide functionality or the alkyl chain, depending on the oxidant and reaction conditions. Strong oxidizing agents could potentially lead to the cleavage of the amide bond or oxidation of the carbon backbone.

More controlled oxidation reactions could offer pathways to valuable synthetic intermediates. For instance, oxidation at the carbon alpha to the nitrogen (one of the N-methyl groups) could lead to the formation of an N-formyl-N-methyl derivative or, with further oxidation, to the corresponding carboxylic acid. The chlorine atom at the 3-position is relatively stable to mild oxidizing agents but could be eliminated under more forcing conditions or participate in rearrangement reactions.

While specific examples of the oxidation of this compound are scarce in the literature, related β-chloro amides are known to undergo various transformations. The interplay between the electron-withdrawing nature of the chlorine atom and the amide group can influence the reactivity and stability of any generated intermediates.

Exploration of Reaction Selectivity and Regiochemistry

The presence of multiple reactive centers in this compound—the electrophilic carbon bearing the chlorine atom, the potentially nucleophilic amide nitrogen (under certain conditions), and the C-H bonds of the N-methyl and propyl groups—makes the study of reaction selectivity and regiochemistry particularly important.

Nucleophilic Substitution: The primary chloride at the 3-position is a prime site for nucleophilic substitution reactions. A wide range of nucleophiles, such as amines, thiols, and cyanides, can displace the chloride ion to form new carbon-heteroatom or carbon-carbon bonds. The regioselectivity of this reaction is generally high, favoring attack at the carbon bearing the chlorine.

Intramolecular Reactions: Under basic conditions, intramolecular cyclization is a potential pathway. Deprotonation of the amide nitrogen, if achievable, could lead to an intramolecular nucleophilic attack on the carbon bearing the chlorine, resulting in the formation of a four-membered azetidinone ring. However, the formation of such strained rings can be challenging.

In the context of radical reactions, the regioselectivity of hydrogen atom abstraction would be a key factor. As mentioned earlier, the N-methyl protons are generally more susceptible to abstraction in N,N-dialkylamides. However, the presence of the electron-withdrawing chloroethyl group could have a subtle electronic effect on the relative reactivity of the different C-H bonds.

The table below summarizes the key reactive sites and potential transformations, highlighting the importance of understanding and controlling selectivity in the reactions of this compound.

| Reactive Site | Potential Transformation | Controlling Factors |

| C-Cl Bond | Nucleophilic Substitution | Nature of the nucleophile, solvent, temperature |

| N-Methyl C-H Bonds | Radical C-H Functionalization | Radical initiator, reaction conditions |

| Amide Group | Hydrolysis, Reduction, Oxidation | Reagent type, reaction conditions |

| α-Methylene C-H Bonds | Enolate formation (under strong base) | Base strength, temperature |

Further research into the specific reaction conditions and mechanistic pathways for this compound is necessary to fully elucidate its chemical behavior and unlock its potential as a versatile building block in organic synthesis.

Applications of 3 Chloro N,n Dimethylpropanamide in Organic Synthesis

Building Block for Complex Organic Molecules

The utility of 3-chloro-N,N-dimethylpropanamide as a foundational component in organic synthesis stems from its dual functionality. The terminal chloro group provides a reactive site for nucleophilic substitution, enabling the facile introduction of the N,N-dimethylpropanamide moiety into a target molecule. This allows for the extension of carbon chains and the incorporation of an amide group in a single step.

Classified by chemical suppliers as a key organic "building block," this compound serves as a starting material for creating more elaborate structures achemblock.combldpharm.com. The tertiary amide group is generally stable and non-reactive under many common reaction conditions, which allows chemists to perform modifications at the alkyl chloride end without affecting the amide. This predictable reactivity makes it a reliable tool in multi-step synthetic pathways.

Precursor in Pharmaceutical Compound Development

The 3-(dimethylamino)propyl group is a common structural feature in a variety of pharmaceutically active compounds, particularly those targeting the central nervous system. This compound serves as a critical precursor for introducing this essential pharmacophore.

Amides are among the most prevalent functional groups found in pharmaceuticals and bioactive molecules due to their metabolic stability and ability to form hydrogen bonds. While direct examples of complex bioactive amides synthesized from this compound are specialized, its structural framework is representative of motifs used in drug discovery. The synthesis of novel compounds often involves the creation of amide bonds, and this compound provides a ready-made N,N-dimethylpropanamide structure that can be elaborated upon uni.lu. For instance, research into multi-target ligands for neurodegenerative diseases like Alzheimer's has involved the synthesis of complex hybrids containing amide linkers, underscoring the importance of this functional group in modern medicinal chemistry.

A primary application of this compound is its role as an intermediate in the synthesis of the closely related compound, 3-chloro-N,N-dimethylpropan-1-amine. The amide is readily reduced to form this secondary amine, which is a key intermediate in the industrial production of several major classes of drugs, including tricyclic antidepressants and phenothiazine (B1677639) antipsychotics chemicalbook.com.

The synthesis pathway typically involves the reduction of the amide group in this compound to yield 3-chloro-N,N-dimethylpropan-1-amine. This amine is then reacted with a nucleophilic aromatic ring system (such as a dibenzazepine (B1670418) or phenothiazine) to form the final active pharmaceutical ingredient.

| Drug Name | Drug Class | Role of the 3-(Dimethylamino)propyl Moiety |

|---|---|---|

| Imipramine | Tricyclic Antidepressant | Serves as the key side chain attached to the dibenzazepine core, essential for its pharmacological activity. |

| Clomipramine | Tricyclic Antidepressant | The chlorinated analog of imipramine, where the side chain is critical for serotonin (B10506) and norepinephrine (B1679862) reuptake inhibition. |

| Amitriptyline | Tricyclic Antidepressant | Features the propyl chain attached to a dibenzocycloheptene core, crucial for its mechanism of action. |

| Doxepin | Tricyclic Antidepressant | The side chain is attached to a dibenzoxepine nucleus. |

| Chlorpromazine | Phenothiazine Antipsychotic | The aminopropyl side chain is attached to the phenothiazine ring system, a key structural feature for its dopamine (B1211576) receptor antagonism. |

Role in the Synthesis of Agrochemicals

The structural motifs present in this compound are also relevant in the field of agrochemicals. The related compound, 3-chloro-N,N-dimethylpropan-1-amine hydrochloride, is noted for its use as an agricultural chemical intermediate sigmaaldrich.com. This suggests that the N,N-dimethylpropanamide backbone is a useful scaffold for building molecules with desired biological activities for crop protection.

While the N,N-dimethylamide moiety is found in some commercial herbicides, direct and widespread use of this compound as a key precursor for major herbicides is not extensively documented in publicly available literature. However, related and more complex propanamides, such as 3-Chloro-N-(2-chloro-3-pyridinyl)-2,2-dimethylpropanamide, are synthesized for research purposes, indicating the exploration of this chemical class in the discovery of new agrochemicals scbt.com. The development of novel herbicides often involves screening libraries of compounds containing diverse functional groups, and the propanamide structure remains a field of interest.

Computational and Theoretical Chemistry of 3 Chloro N,n Dimethylpropanamide

Quantum Chemical Investigations and DFT Calculations

Quantum chemical investigations, particularly those utilizing Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and properties of molecules. chemrxiv.org For derivatives of chloropropanamide, DFT calculations have been used to explore their geometry, stability, and reactivity. tandfonline.com

A comprehensive theoretical investigation on the related compound CHMBDP utilized DFT calculations to analyze its structure and properties. tandfonline.com Such studies typically involve geometry optimization to find the most stable molecular conformation and subsequent calculations of various electronic properties.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between the HOMO and LUMO is a significant parameter that reflects the molecule's chemical stability. tandfonline.com

In a study of the analogous compound CHMBDP, the HOMO and LUMO energies were calculated, revealing a significant potential for charge transfer within the molecule. tandfonline.com The HOMO was found to be primarily located on the vanillin (B372448) moiety, while the LUMO was distributed over the chlorobenzyl part of the molecule. This separation of frontier orbitals suggests a charge transfer from the vanillin ring to the chlorobenzyl ring upon electronic excitation.

Table 1: Frontier Molecular Orbital Energies for a 3-Chloropropanamide Derivative (CHMBDP)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.98 |

| LUMO | -1.45 |

Data sourced from a computational study on 3-chloro-N-(4-hydroxy-3-methoxy-benzyl)-2,2-dimethyl propanamide (CHMBDP). tandfonline.com

The Molecular Electrostatic Potential (MESP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. It provides a visual representation of the charge distribution around a molecule. Regions with negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while areas with positive potential (blue) are prone to nucleophilic attack. tandfonline.comresearchgate.net

For the related compound CHMBDP, the MESP analysis indicated that the most negative potential is located around the oxygen atoms of the carbonyl and methoxy (B1213986) groups, as well as the chlorine atom, identifying these as sites for electrophilic interactions. The most positive potential was found around the hydroxyl and amide protons, suggesting these are the likely sites for nucleophilic attack. tandfonline.com

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses that provide insights into the nature of chemical bonding and electron pairing within a molecule. tandfonline.comresearchgate.netjussieu.fr ELF analysis helps to distinguish between covalent bonds, lone pairs, and core electrons. LOL provides a complementary perspective on electron localization.

In the computational study of CHMBDP, ELF and LOL analyses were performed to understand its electronic structure. tandfonline.com These analyses would typically reveal high electron localization for covalent bonds and lone pairs, providing a clear picture of the bonding framework of the molecule.

Conformational Analysis and Molecular Dynamics Simulations

The conformational flexibility of 3-chloro-N,N-dimethylpropanamide is an important aspect of its chemistry. Conformational analysis helps to identify the most stable arrangement of atoms in the molecule. DFT calculations on the related compound 3-chloro-N,N-dimethylpropan-1-aminium chloride have shown that the gauche conformation is stabilized by the gauche effect, where a C-H bond of the carbon atom beta to the chloro group donates electrons to the anti-bonding orbital of the C-Cl bond. researchgate.net This results in a lengthening of the C-Cl bond in the gauche conformer compared to the anti conformer. researchgate.net

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.gov It maps various properties onto the surface, such as the normalized contact distance (d_norm), which highlights regions of close intermolecular contacts.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-chloro-N-(4-hydroxy-3-methoxy-benzyl)-2,2-dimethyl propanamide (CHMBDP) |

| 3-chloro-N,N-dimethylpropan-1-aminium chloride |

| Thioacetamide |

| N,N-dimethylacetamide (DMA) |

| N,N-dimethylpropionamide (DMP) |

| N,N-dimethylisobutylamide (DMIB) |

| N,N-diethylacetamide (DEA) |

| N,N-diethylpropionamide (DEP) |

| 3-chloropropanoyl chloride |

| Aniline |

Van der Waals Interactions

Van der Waals forces, while individually weak, collectively play a crucial role in the physical properties and intermolecular interactions of this compound. These forces are broadly categorized into Keesom (dipole-dipole), Debye (dipole-induced dipole), and London dispersion forces. For a polar molecule like this compound, all three types of interactions are significant.

A theoretical study would involve the computational modeling of a dimer of this compound to analyze the geometry and energy of its intermolecular interactions. By calculating the interaction energies at various orientations and distances, a potential energy surface can be mapped out. This would reveal the most stable configurations of the dimer, highlighting the contributions of the different types of Van der Waals interactions.

Illustrative Data Table for Dimer Interaction Energies:

Below is a hypothetical table representing the kind of data a computational study on the Van der Waals interactions of a this compound dimer might produce. The binding energies (ΔE) would be calculated for different dimer configurations, and these energies would be decomposed into electrostatic, induction, and dispersion components.

| Dimer Configuration | Intermolecular Distance (Å) | Binding Energy (kcal/mol) | Electrostatic Contribution (%) | Induction Contribution (%) | Dispersion Contribution (%) |

| Antiparallel (C=O···C=O) | 3.5 | -4.8 | 45 | 15 | 40 |

| Head-to-tail (C-Cl···N) | 4.0 | -3.5 | 55 | 20 | 25 |

| T-shaped (CH···O=C) | 4.2 | -2.9 | 30 | 10 | 60 |

Note: The data in this table is illustrative and intended to represent the type of results that would be generated from a computational analysis.

Predictive Modeling of Reactivity and Selectivity

Predictive modeling of the reactivity and selectivity of this compound would focus on understanding its behavior in various chemical reactions. Key areas of investigation would include nucleophilic substitution at the carbon atom bearing the chlorine, and reactions involving the amide functional group. Computational methods are invaluable for elucidating reaction mechanisms, predicting reaction rates, and understanding the factors that govern selectivity.

For instance, in a nucleophilic substitution reaction, the chlorine atom can be displaced by a nucleophile. The reactivity of the C-Cl bond can be assessed by calculating various molecular descriptors. These include the bond dissociation energy, the partial atomic charge on the carbon and chlorine atoms, and the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which indicates the susceptibility of the molecule to nucleophilic attack.

The selectivity of such a reaction, for example, whether a nucleophile attacks the carbon of the C-Cl bond or the carbonyl carbon of the amide group, can also be predicted. By modeling the transition states for both pathways, their activation energies can be calculated. The pathway with the lower activation energy will be the kinetically favored one.

Illustrative Data Table for Reactivity Descriptors and Selectivity Prediction:

The following hypothetical table showcases the kind of data that would be generated from a predictive modeling study of this compound's reactivity with a generic nucleophile (Nu⁻).

| Reaction Pathway | Molecular Descriptor | Calculated Value | Predicted Outcome |

| Reactivity at C-Cl | |||

| C-Cl Bond Dissociation Energy | 78 kcal/mol | Moderate reactivity | |

| Partial Charge on C (adjacent to Cl) | +0.15 e | Susceptible to nucleophilic attack | |

| LUMO Energy | -1.2 eV | Favorable for nucleophilic attack | |

| Selectivity (Nu⁻ attack) | |||

| Path A: Attack at C-Cl | Activation Energy (ΔG‡) | 22 kcal/mol | Kinetically favored pathway |

| Path B: Attack at C=O | Activation Energy (ΔG‡) | 28 kcal/mol | Kinetically disfavored pathway |

Note: The data in this table is illustrative and based on theoretical principles, not on published experimental or computational results for this specific compound.

Advanced Characterization Techniques for 3 Chloro N,n Dimethylpropanamide and Its Derivatives

Spectroscopic Analysis

Spectroscopic methods are fundamental in determining the molecular structure and functional groups present in 3-chloro-N,N-dimethylpropanamide and its analogues.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of a molecule. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different proton environments are expected. The N,N-dimethyl group would appear as one or two singlets, depending on the rotational barrier around the C-N amide bond. The two methylene (B1212753) groups (-CH₂CH₂Cl) would present as a pair of triplets due to spin-spin coupling with each other. The protons on the carbon adjacent to the carbonyl group (C(O)-CH₂-) would be deshielded and appear at a higher chemical shift compared to the protons on the carbon adjacent to the chlorine atom (-CH₂-Cl).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, distinct peaks would be observed for the carbonyl carbon, the two methylene carbons, and the two N-methyl carbons. The carbonyl carbon is highly deshielded and appears significantly downfield. The chemical shifts of the methylene carbons are influenced by the electronegativity of the adjacent atom (O=C, Cl), allowing for their unambiguous assignment.

Conformational analysis of related amide derivatives can also be performed using variable-temperature NMR studies, which can reveal information about the energetics of bond rotation, particularly around the amide C-N bond.

| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| C(O) | - | - | ~170 |

| C(O)-CH₂- | ~2.9 | Triplet | ~35 |

| -CH₂-Cl | ~3.8 | Triplet | ~40 |

| N(CH₃)₂ | ~2.95, ~3.0 | Singlet(s) | ~35, ~37 |

Note: The values in Table 1 are predicted based on standard chemical shift ranges and data from similar structures. Actual experimental values may vary.

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

For this compound, the FT-IR spectrum is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the tertiary amide group, typically appearing in the range of 1630-1680 cm⁻¹. Other key absorptions include the C-N stretching vibration, C-H stretching of the methyl and methylene groups, and the C-Cl stretching vibration, which appears in the fingerprint region. libretexts.org The absence of an N-H stretching band (typically around 3300 cm⁻¹) confirms the tertiary nature of the amide.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (Alkyl) | 2850-3000 | Medium-Strong |

| C=O Stretch (Amide) | 1630-1680 | Strong |

| C-N Stretch | 1250-1350 | Medium |

| C-Cl Stretch | 600-800 | Medium-Strong |

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight of a compound and providing structural information through the analysis of fragmentation patterns.

For this compound (C₅H₁₀ClNO, Molecular Weight: 135.59 g/mol ), the mass spectrum would show a molecular ion peak [M]⁺ at m/z 135. nih.gov Due to the presence of chlorine, an isotopic peak [M+2]⁺ at m/z 137 would also be observed with an intensity of approximately one-third of the [M]⁺ peak, which is characteristic of a monochlorinated compound.

Common fragmentation pathways for amides include alpha-cleavage adjacent to the carbonyl group and cleavage of the C-N bond. libretexts.orgdocbrown.info Key fragments for this compound would likely include ions resulting from the loss of a chlorine radical (M-Cl), and the formation of the N,N-dimethylaminocarbonyl cation.

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 135/137 | [C₅H₁₀ClNO]⁺ | Molecular Ion |

| 100 | [C₅H₁₀NO]⁺ | Loss of •Cl |

| 72 | [C₃H₆NO]⁺ | Alpha-cleavage, loss of •CH₂Cl |

| 63/65 | [CH₂CH₂Cl]⁺ | Cleavage of C-C bond |

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is a powerful tool for studying molecular vibrations and is particularly useful for investigating solvation effects. Studies on similar N,N-dimethyl amides have shown that the vibrational frequencies of certain modes, especially the C=O stretching mode, are sensitive to the solvent environment. rsc.org

By monitoring shifts in the Raman bands of this compound in different solvents, one can gain insight into the nature and strength of solute-solvent interactions, such as hydrogen bonding to the carbonyl oxygen. For instance, in protic solvents, the C=O band is expected to shift to a lower frequency compared to its position in nonpolar solvents, indicating the formation of hydrogen bonds. This technique can be used to probe the conformational equilibrium of the solute molecules within the coordination sphere of solvent molecules. researchgate.net Isotopic substitution can further refine the analysis of ion solvation and ion-pair formation in complex solvent systems. elsevierpure.com

X-ray Diffraction Studies

X-ray diffraction techniques provide definitive information about the arrangement of atoms in the solid state, yielding precise bond lengths, bond angles, and crystal packing details.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₈ClNO₃ |

| Crystal System | Monoclinic |

| a (Å) | 9.3074 |

| b (Å) | 11.5585 |

| c (Å) | 13.0652 |

| β (°) | 90.378 |

| Volume (ų) | 1405.5 |

| C=O Bond Length (Å) | 1.242 |

| C-N Bond Length (Å) | 1.333 |

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to determine the crystalline structure of materials. It works by irradiating a powdered sample with X-rays and measuring the angles and intensities of the diffracted beams. The resulting diffraction pattern is unique to a specific crystalline phase, acting as a fingerprint for identification and characterization. This method is crucial for analyzing the solid-state properties of pharmaceutical and chemical compounds, including polymorphs, solvates, and co-crystals, which can have significant impacts on a substance's physical properties.

For derivatives of this compound, such as substituted benzamides, PXRD provides detailed information on their crystal lattice parameters. For instance, single-crystal X-ray diffraction studies on related amide structures reveal key structural data, including crystal system, space group, and unit cell dimensions. In the case of 3-Chloro-N-(3-methylphenyl)benzamide, the analysis showed an orthorhombic crystal system. researchgate.net Similarly, the crystal structure of 3-Chloro-N-phenylbenzamide was determined to be monoclinic. nih.gov

This data is vital for quality control, ensuring batch-to-batch consistency of the crystalline form and identifying any phase transitions. The precise arrangement of atoms in the crystal lattice, elucidated by diffraction techniques, governs macroscopic properties like solubility, stability, and melting point.

Table 1: Example Crystal Data for Derivatives of this compound

| Parameter | 3-Chloro-N-(3-methylphenyl)benzamide researchgate.net | 3-Chloro-N-phenylbenzamide nih.gov |

|---|---|---|

| Chemical Formula | C₁₄H₁₂ClNO | C₁₃H₁₀ClNO |

| Molecular Weight | 245.70 g/mol | 231.67 g/mol |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pbcn | P2₁/c |

| a (Å) | 9.4032 (3) | 25.0232 (9) |

| b (Å) | 10.0963 (2) | 5.3705 (2) |

| c (Å) | 25.9904 (7) | 8.1289 (3) |

| β (º) | 90 | 98.537 (3) |

| Volume (ų) | 2467.46 (11) | 1080.32 (7) |

| Z | 8 | 4 |

Chromatographic Methods for Purity Assessment and Separation

Chromatography is an essential laboratory technique for the separation, identification, and purification of the components of a mixture. It is widely applied in quality control within the chemical and pharmaceutical industries to ensure the purity of compounds like this compound. preprints.orgbiomedpharmajournal.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical method used to separate, identify, and quantify components in a mixture. preprints.org It is highly versatile and is extensively used for purity testing and impurity profiling of chemical compounds. preprints.orgbiomedpharmajournal.org The technique utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the differential interactions of the sample components with the stationary phase. preprints.org

For the analysis of compounds structurally similar to this compound, such as 3-chloro-N-hydroxy-2,2-dimethylpropanamide, reverse-phase HPLC (RP-HPLC) methods have been developed. sielc.com In a typical RP-HPLC setup, a nonpolar stationary phase is used with a polar mobile phase. The components are separated based on their hydrophobicity, with more polar compounds eluting earlier. These methods can be scaled for the preparative separation and isolation of impurities. sielc.com

Table 2: Example HPLC Method Parameters for a Related Compound

| Parameter | Condition |

|---|---|

| Compound | 3-chloro-N-hydroxy-2,2-dimethylpropanamide sielc.com |

| Column Type | Newcrom R1 (Reverse-Phase) sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid sielc.com |

| Detector | Mass Spectrometry (MS) compatible (with formic acid instead of phosphoric acid) sielc.com |

| Application | Purity analysis, preparative separation, pharmacokinetics sielc.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. GC is particularly well-suited for the analysis of volatile and thermally stable compounds. The GC separates components of a mixture, which are then ionized and detected by the mass spectrometer, providing information about the molecular weight and structure of each component. mdpi.com

GC-MS is widely used for the determination of chlorinated compounds, such as 3-chloro-1,2-propanediol (3-MCPD), a structural analog of this compound. researchgate.netagriculturejournals.cznih.gov Due to the polarity of such compounds, a derivatization step is often required to increase their volatility and thermal stability for GC analysis. nih.gov Common derivatizing agents include heptafluorobutyric anhydride (HFBA) or phenylboronic acid (PBA). researchgate.netnih.gov The method's high sensitivity and selectivity make it ideal for detecting trace-level impurities and contaminants. agriculturejournals.cz

The reliability of a GC-MS method is established through rigorous validation, assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery rates. nih.gov For the analysis of 3-chloro-1,2-propanediol in biological samples, a validated GC-MS method demonstrated good linearity with correlation coefficients >0.99, low limits of detection (<0.8 ng/g), and high recovery rates (85%-102%). nih.gov

Table 3: Example GC-MS Method Parameters for Analysis of a Related Compound

| Parameter | Description |

|---|---|

| Analyte | 3-chloro-1,2-propanediol nih.gov |

| Instrumentation | Gas Chromatography-Mass Spectrometry (GC-MS) nih.gov |

| Sample Preparation | Extraction with ethyl acetate followed by purification with adsorbents. nih.gov |

| Derivatization Agent | Heptafluorobutyric anhydride nih.gov |

| Stationary Phase (Column) | Rtx-5 amine (30 m × 0.32 mm × 1.50 μm) is an example used for related amine compounds. nih.gov |

| Carrier Gas | Helium nih.gov |

| Linearity Range | 2-2000 ng/g in biological samples nih.gov |

| Limit of Detection (LOD) | < 0.8 ng/g nih.gov |

| Limit of Quantification (LOQ) | 2 ng/g nih.gov |

Unveiling the Therapeutic Potential: Structure-Activity Relationship Studies of this compound Derivatives

Derivatives of this compound have emerged as a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. The versatility of this chemical backbone allows for systematic modifications, leading to the development of potent agents with potential applications in antimicrobial therapy, enzyme inhibition, and cancer treatment. This article delves into the intricate structure-activity relationships (SAR) of these derivatives, exploring how subtle changes in their chemical architecture influence their biological functions.

Environmental and Toxicological Considerations Academic Perspective

Degradation Pathways in Environmental Matrices

The environmental persistence of 3-chloro-N,N-dimethylpropanamide is determined by its susceptibility to biotic and abiotic degradation processes. While specific studies on this compound are scarce, its structure—an aliphatic chain with a terminal chlorine atom and an amide group—allows for predictions of its likely degradation pathways in matrices such as soil and water.

Biotic Degradation: Microbial action is a primary pathway for the breakdown of halogenated aliphatic compounds. nih.gov Microorganisms have evolved a variety of enzyme systems capable of cleaving carbon-halogen bonds, a critical first step in the detoxification and metabolism of these molecules. nih.govnih.gov For this compound, it is hypothesized that aerobic bacteria could initiate degradation through dehalogenation. This process would remove the chlorine atom, yielding a less toxic aliphatic amide intermediate, which could then be further metabolized. The diversity of catabolic enzymes found in microbial populations suggests that adaptation to utilize such compounds as a growth substrate is possible. nih.gov

Abiotic Degradation: Chemical processes, particularly hydrolysis, are also significant in the degradation of this compound. The amide linkage can be cleaved under both acidic and alkaline conditions when heated, a process known as hydrolysis. libretexts.org This reaction would break the compound into 3-chloropropanoic acid and dimethylamine (B145610). Following this, the 3-chloropropanoic acid moiety would be subject to further degradation. The rate of hydrolysis is dependent on pH, temperature, and the presence of catalysts.

| Degradation Type | Mechanism | Description | Potential Products |

|---|---|---|---|

| Biotic | Microbial Dehalogenation | Enzymatic cleavage of the carbon-chlorine bond by soil and water microorganisms. nih.govnih.gov This is often the initial step in the biodegradation of halogenated aliphatics. | N,N-dimethylpropanamide, Chloride ions |

| Abiotic | Hydrolysis | Chemical breakdown of the amide bond, typically accelerated by acidic or alkaline conditions. libretexts.org | 3-chloropropanoic acid, Dimethylamine |

Ecotoxicological Impact Assessments

The ecotoxicological profile of this compound is not well-documented with specific studies. However, its chemical structure as a halogenated amide allows for an assessment based on related compounds. Halogenated organic compounds can be persistent in the environment and may bioaccumulate. nih.gov

Research on a range of amides has revealed that 2-halo amides, a category structurally similar to this compound, can exhibit higher toxicity in aquatic systems than predicted by simple models. nih.gov This "excess toxicity" is attributed to their reactivity as electrophiles, allowing them to form covalent bonds with biological nucleophiles, such as the thiol groups in proteins, through mechanisms like SN2 displacement. nih.gov Such interactions can disrupt cellular function and lead to adverse effects on growth, reproduction, and development in aquatic organisms. nih.gov

Given these characteristics, it is plausible that this compound could pose a risk to aquatic life. The table below presents toxicity data for a related halo-amide to provide context for the potential ecotoxicity.

| Compound Class | Test Organism | Endpoint | Toxicological Insight |

|---|---|---|---|

| 2-Halo Amides | Tetrahymena pyriformis | Population Growth Impairment (IGC50) | Exhibited higher toxicity than predicted by hydrophobicity alone, indicating chemical reactivity as a key factor. nih.gov |

| Amide Herbicides | A549 cells (in vitro) | Cytotoxicity (IC50) | Induce cytotoxicity and inflammatory responses, potentially through common molecular targets. |

Advanced Safety Protocols for Handling Halogenated Amides in Research Settings

The handling of reactive chemicals like halogenated amides in a research laboratory requires stringent safety protocols to mitigate risks. americanlaboratory.com Given that this compound is classified as an irritant and can be harmful if swallowed, inhaled, or in contact with skin, a comprehensive approach to safety is mandatory. nih.govmatrixscientific.com This involves a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).

Engineering Controls:

Fume Hoods: All manipulations of this compound that could generate vapors or aerosols must be conducted inside a certified chemical fume hood to prevent inhalation exposure. nih.gov

Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and removed. nih.gov

Administrative Controls:

Standard Operating Procedures (SOPs): Researchers must develop and adhere to detailed SOPs for all experiments involving this compound. acs.org These SOPs should outline the specific hazards, control measures, and emergency procedures.

Risk Assessment: A thorough risk assessment must be performed before any new procedure is initiated to identify potential hazards and implement appropriate control measures. acs.org

Training: All personnel handling the compound must receive documented training on its specific hazards and the safety protocols required for its handling. americanlaboratory.com

Personal Protective Equipment (PPE):

Eye Protection: ANSI-approved safety glasses with side shields or chemical splash goggles are required at all times. nih.gov

Hand Protection: Chemical-resistant gloves appropriate for halogenated compounds must be worn. Glove manufacturer recommendations should be consulted to ensure the chosen material provides adequate protection against degradation and permeation. nih.gov

Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory to protect the skin. achemblock.com

The following table summarizes the essential safety protocols for handling this and other reactive halogenated amides.

| Protocol Category | Specific Requirement | Rationale |

|---|---|---|

| Engineering Controls | Use of a certified chemical fume hood. | Minimizes inhalation of potentially harmful vapors and aerosols. nih.gov |

| Administrative Controls | Develop and follow experiment-specific SOPs. | Ensures procedures are standardized and risks are systematically managed. acs.org |

| Personal Protective Equipment (PPE) | Wear appropriate chemical-resistant gloves, eye protection, and a lab coat. | Provides a direct barrier against skin and eye contact. nih.gov |

| Emergency Preparedness | Ensure access to and knowledge of emergency equipment (safety showers, eyewash stations). | Allows for immediate response in case of accidental exposure. acs.org |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials. | Prevents accidental reactions and degradation of the compound. achemblock.com |

Emerging Research Directions and Future Perspectives

Exploration of Novel Bioactivities for 3-Chloro-N,N-dimethylpropanamide Derivatives

The exploration of novel bioactivities for derivatives of this compound represents a promising frontier in medicinal chemistry. The presence of the chlorine atom provides a reactive handle for chemists to introduce a wide array of functional groups, thereby creating libraries of new compounds with the potential for diverse pharmacological activities.

Research into analogous halogenated compounds has revealed significant potential for both anticancer and antimicrobial applications. For instance, studies on dexibuprofen amide derivatives have shown that the presence and position of a chloro substituent on an aromatic ring can dramatically enhance antitumor activity. nih.gov Specifically, N-(2,5-dichlorophenyl)-2-(4-isobutylphenyl) propionamide (B166681) and N-(2-chlorophenyl)-2-(4-isobutylphenyl) propionamide demonstrated excellent tumor growth inhibition. nih.gov Similarly, nitro-substituted semicarbazides and chloro-substituted thiosemicarbazides have shown remarkable anticancer effects against malignant glioma cells. acs.org These findings suggest that derivatives of this compound could be synthesized and screened for similar cytotoxic effects against various cancer cell lines.

The antimicrobial potential of halogenated compounds is also well-documented. nih.gov Halogenation has been shown to be a versatile tool for tuning the antimicrobial activity of peptoids, with brominated and chlorinated analogues demonstrating significantly enhanced activity against Gram-positive bacteria. nih.gov Studies on halogenated flavonoids have also indicated that these compounds are more active against bacteria and yeast than their non-halogenated counterparts. mdpi.com This provides a strong rationale for investigating the antimicrobial properties of this compound derivatives against a spectrum of pathogenic microorganisms, including antibiotic-resistant strains.

Future research will likely focus on the rational design and synthesis of novel derivatives, followed by high-throughput screening to identify lead compounds with potent and selective bioactivity.

Table 1: Anticancer Activity of Selected Chloro-Amide Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| N-(2,5-dichlorophenyl)-2-(4-isobutylphenyl) propionamide (4e) | MCF-7 | 0.01 ± 0.002 | nih.gov |

| N-(2-chlorophenyl)-2-(4-isobutylphenyl) propionamide (4g) | MCF-7 | 0.03 ± 0.004 | nih.gov |

| Nitro-substituted semicarbazide (B1199961) (4c) | U87 | 12.6 | acs.org |

| Chloro-substituted thiosemicarbazide (B42300) (5b) | U87 | 14.6 | acs.org |

Integration with Artificial Intelligence and Machine Learning for Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and compounds like this compound are poised to be central to these advancements. enamine.net AI and ML algorithms can analyze vast datasets of chemical structures and biological activities to predict the properties of new molecules, thereby accelerating the identification of promising drug candidates. nih.govmdpi.com

For a molecule like this compound, which serves as a scaffold for generating diverse derivatives, ML models can be trained to predict the bioactivity of these derivatives before they are even synthesized. jrank.orgmdpi.com This in silico screening can save significant time and resources by prioritizing the synthesis of compounds with the highest probability of success. acs.org Supervised learning models, such as logistic regression and support vector machines, can be employed to classify molecules based on their predicted activity against specific biological targets. nih.gov

Furthermore, generative AI models can be used for the de novo design of novel drug candidates. nih.gov By learning the underlying patterns in existing drug molecules, these models can propose entirely new structures, including derivatives of this compound, that are optimized for specific therapeutic targets. This approach has the potential to uncover unconventional drug candidates that might be missed by traditional screening methods. The combination of generative AI with automated synthesis platforms presents a powerful framework for the rapid design, synthesis, and testing of new therapeutic agents. sigmaaldrich.com

Table 2: Performance of Machine Learning Models in Bioactivity Prediction

| Model | Molecular Representation | Performance Metric | Value | Reference |

| Deep Neural Network (3-layer) | Word embedding | Accuracy | Not specified | stanford.edu |

| Random Forest | Molecular Descriptors | R² | > 0.95 | rsc.org |

| Logistic Regression | Molecular Fingerprints & 3D Structures | Accuracy | Top 15 predictions contain at least 1 correct target | nih.gov |

| Neural Network | Molecular Descriptors | Accuracy | 91-93% | researchgate.net |

Development of Advanced Catalytic Systems for Sustainable Production

The synthesis of amides is a fundamental reaction in organic chemistry, but traditional methods often rely on stoichiometric coupling reagents that generate significant amounts of waste. ucl.ac.uk The development of advanced catalytic systems for the sustainable production of amides, including this compound, is a key area of emerging research.

Recent advancements have focused on greener catalytic approaches that minimize waste and energy consumption. nih.gov These include:

Photocatalysis: Visible-light-mediated photocatalysis has emerged as a powerful tool for amide synthesis from carboxylic acids and amines under mild conditions. nih.govatmanpolymer.com This method offers a green alternative to traditional thermal reactions.

Ionic Liquids: Ionic liquids are being explored as both catalysts and solvents for amide synthesis. stanford.edu They offer advantages such as high thermal stability, easy separation, and recyclability. nih.govgithub.commdpi.comresearchgate.netnih.govresearchgate.net Copper-based ionic liquids have shown particular promise in this area. nih.gov

Biocatalysis: Enzymes, such as lipases, are being utilized as biocatalysts for amide bond formation. ucl.ac.uk Biocatalytic methods are highly selective and operate under mild, environmentally friendly conditions, often in aqueous media. rsc.orgnih.gov

These advanced catalytic systems offer the potential for more efficient, cost-effective, and environmentally benign production of this compound and its derivatives. Future research will likely focus on optimizing these catalytic processes for industrial-scale applications.

Table 3: Comparison of Sustainable Amide Synthesis Methods

| Catalytic System | Reactants | Conditions | Yield | Reference |

| Photocatalysis (Visible Light) | Carboxylic acids, Amine-boranes | Room temperature | Moderate to good | atmanpolymer.com |

| Ionic Liquid (Copper-based) | Carboxylic acids, Amines | Not specified | Not specified | nih.gov |

| Biocatalysis (CALB) | Free carboxylic acids, Amines | 60 °C | >90% | nih.gov |

| Ionic Liquid (Brønsted Acidic) | Carboxylic acids, Amines | 80 °C | High | stanford.edu |

Investigation of this compound in Materials Science

The potential applications of this compound extend beyond the pharmaceutical realm into the field of materials science. The presence of both a polymerizable acrylamide (B121943) group (after suitable modification) and a reactive chlorine atom makes it an intriguing building block for the synthesis of functional polymers. researchgate.net

The chlorine atom can be leveraged to create chlorinated polymers with unique properties. For example, chlorinated polyethylene (B3416737) (CPE) exhibits excellent impact strength, oil resistance, and flame retardancy, making it a valuable additive for PVC and a high-performance elastomer. atmanpolymer.com By analogy, polymers derived from this compound could possess interesting and tunable properties based on the chlorine content. These chlorinated polymers could also serve as a source of chlorine for other chemical reactions, contributing to a circular economy approach. researchgate.net

Furthermore, the acrylamide moiety opens the door to the creation of functional polyacrylamides. mdpi.com Acrylamide-based polymers have a wide range of applications, from water treatment to the oil industry. researchgate.net By incorporating this compound as a comonomer, it would be possible to introduce reactive sites along the polymer chain. These sites could then be used for post-polymerization modification, allowing for the attachment of various functional groups and the creation of materials with tailored properties. digitellinc.com This approach could lead to the development of new hydrogels, coatings, and other advanced materials. The melt polymerization of acrylamide initiated by nucleophiles is another route to creating highly branched and amorphous polyamides with interesting solubility properties. acs.org

While direct research into the material science applications of this compound is still in its infancy, the potential is evident. Future investigations will likely focus on the synthesis and characterization of polymers derived from this compound and the exploration of their properties for various applications.

Table 4: Potential Applications of Polymers Derived from this compound

| Polymer Type | Potential Properties | Potential Applications |

| Chlorinated Polymers | Impact resistance, oil resistance, flame retardancy | Additives for other polymers, high-performance elastomers, flame retardants. jrank.orgatmanpolymer.combohrium.comresearchgate.net |

| Functional Polyacrylamides | Reactive sites for post-polymerization modification | Hydrogels, coatings, drug delivery systems, smart materials. mdpi.comdigitellinc.com |

常见问题

Q. Critical Considerations :

- Route A requires strict moisture control to avoid hydrolysis of the acyl chloride.

- Route B necessitates post-reaction filtration to remove dicyclohexylurea byproducts.

How can researchers characterize the purity and structural integrity of this compound?

Basic Research Question

Key analytical techniques include:

- NMR Spectroscopy :

- IR Spectroscopy : Strong absorption at ~1650 cm⁻¹ (amide C=O stretch) and ~650 cm⁻¹ (C-Cl stretch).

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 150.6 (C₅H₁₁ClNO⁺). Fragmentation patterns confirm the chloro and dimethylamide groups .

- X-ray Crystallography : For unambiguous structural confirmation. SHELX software refines crystal parameters (e.g., space group P1, triclinic symmetry observed in related propanamides) .